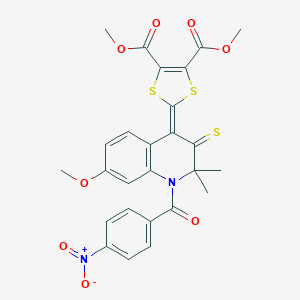![molecular formula C20H21BrN2O6 B401023 ETHYL 2-{2-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETATE](/img/structure/B401023.png)
ETHYL 2-{2-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-{2-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETATE: is a complex organic compound that features a combination of phenoxy, bromo, methoxy, and acetic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-{2-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETATE typically involves multiple steps. The starting materials often include 4-bromo-2-methoxyphenol and phenoxyacetic acid. The synthesis may involve the following steps:
Bromination: Introduction of the bromo group to the phenol ring.
Methoxylation: Addition of the methoxy group.
Acetylation: Formation of the acetyl group.
Hydrazonomethylation: Introduction of the hydrazonomethyl group.
Phenoxyacetic Acid Coupling: Final coupling with phenoxyacetic acid.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenoxy groups.
Reduction: Reduction reactions can occur at the hydrazonomethyl group.
Substitution: The bromo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Potential applications in drug development due to its unique functional groups.
- Investigated for its biological activity and potential therapeutic effects.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Potential use in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ETHYL 2-{2-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETATE is not fully understood. it is believed to interact with specific molecular targets through its functional groups. The bromo and methoxy groups may facilitate binding to enzymes or receptors, while the hydrazonomethyl group could participate in redox reactions or form covalent bonds with biological molecules.
Comparación Con Compuestos Similares
2-Bromo-4-methoxybenzoic acid: Shares the bromo and methoxy functional groups.
4-Bromo-2-methoxyphenol: Similar structure but lacks the acetic acid and hydrazonomethyl groups.
Phenoxyacetic acid: Contains the phenoxy and acetic acid groups but lacks the bromo and methoxy groups.
Uniqueness:
- The combination of bromo, methoxy, phenoxy, acetyl, and hydrazonomethyl groups in ETHYL 2-{2-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETATE makes it unique. This unique structure provides a diverse range of reactivity and potential applications in various fields.
Propiedades
Fórmula molecular |
C20H21BrN2O6 |
|---|---|
Peso molecular |
465.3g/mol |
Nombre IUPAC |
ethyl 2-[2-[(E)-[[2-(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C20H21BrN2O6/c1-3-27-20(25)13-29-16-7-5-4-6-14(16)11-22-23-19(24)12-28-17-9-8-15(21)10-18(17)26-2/h4-11H,3,12-13H2,1-2H3,(H,23,24)/b22-11+ |
Clave InChI |
NWDGUEUPJFGXND-SSDVNMTOSA-N |
SMILES |
CCOC(=O)COC1=CC=CC=C1C=NNC(=O)COC2=C(C=C(C=C2)Br)OC |
SMILES isomérico |
CCOC(=O)COC1=CC=CC=C1/C=N/NC(=O)COC2=C(C=C(C=C2)Br)OC |
SMILES canónico |
CCOC(=O)COC1=CC=CC=C1C=NNC(=O)COC2=C(C=C(C=C2)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-dichloro-N-(8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)aniline](/img/structure/B400944.png)
![N-(3,4-dichlorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B400945.png)

![(3E)-3-{2-[(4-chlorophenyl)acetyl]hydrazinylidene}-N-(9-ethyl-9H-carbazol-3-yl)butanamide](/img/structure/B400948.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(9-ethyl-9H-carbazol-3-yl)butanamide](/img/structure/B400949.png)
![1-[(4-Fluorophenyl)carbonyl]-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B400950.png)
![N-(2,5-dichlorophenyl)-N-(8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine](/img/structure/B400951.png)

![N-[(E)-[4-[4-chloro-3-(trifluoromethyl)anilino]-4-oxobutan-2-ylidene]amino]thiophene-2-carboxamide](/img/structure/B400953.png)
![dimethyl 2-(2,2-dimethyl-7-(methyloxy)-1-{[3-(methyloxy)phenyl]carbonyl}-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B400954.png)
![DIMETHYL 2-[7-METHOXY-2,2-DIMETHYL-1-(2-PHENOXYACETYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B400955.png)

![1-[(4-Bromophenyl)carbonyl]-2,2,4-trimethyl-4-(4-methylphenyl)-6-(triphenylmethyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B400961.png)
![2-(4-aminophenyl)-1-phenyl-3-(4-propylphenyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B400963.png)
